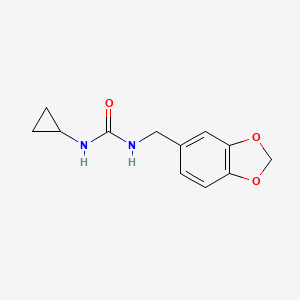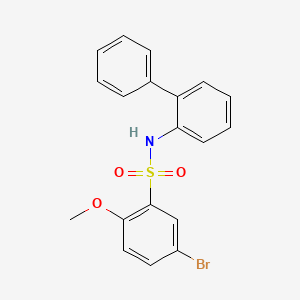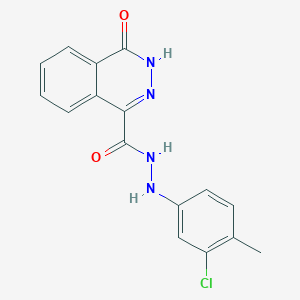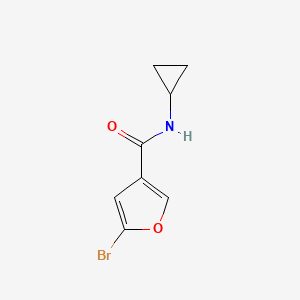![molecular formula C30H26N4O2S2 B7497560 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique structural properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide typically involves multiple steps:
Formation of Phenothiazine Derivatives: The initial step involves the synthesis of phenothiazine derivatives through the reaction of phenothiazine with various acylating agents under controlled conditions.
Acetylation: The phenothiazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product undergoes amidation with ethylenediamine to form the final compound. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the phenothiazine ring. Common reagents include halides and amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenothiazines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide is studied for its electron-donating properties, making it useful in the development of organic semiconductors and photovoltaic materials.
Biology
Biologically, this compound is explored for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, phenothiazine derivatives are known for their antipsychotic and antiemetic properties. This compound is investigated for similar therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Industrially, the compound is used in the synthesis of dyes and pigments due to its stable chromophore structure. It is also employed in the development of sensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
2-Phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide stands out due to its dual phenothiazine moieties, enhancing its electron-donating capabilities and potential biological activities. This structural uniqueness makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O2S2/c35-29(19-33-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)33)31-17-18-32-30(36)20-34-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)34/h1-16H,17-20H2,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHCBLYWMQHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NCCNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7497485.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)


![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)


![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)
